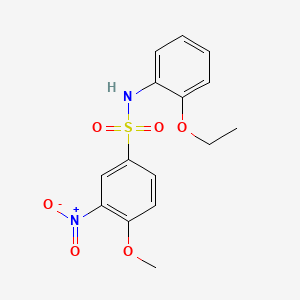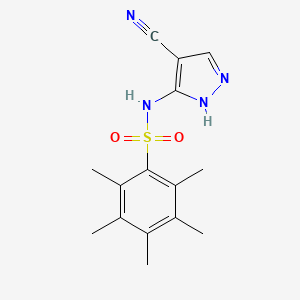
N-(2-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide, also known as EPNB, is a chemical compound that has been widely used in scientific research for its unique properties. EPNB is a sulfonamide compound that contains a nitro group and a methoxy group, making it a potent inhibitor of certain enzymes.
作用機序
N-(2-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide inhibits enzymes by binding to the active site of the enzyme and preventing substrate binding. It has been shown to inhibit carbonic anhydrase by binding to the zinc ion in the active site. N-(2-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide also inhibits acetylcholinesterase by binding to the peripheral anionic site, which is a secondary binding site on the enzyme.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce intraocular pressure in animal models of glaucoma. N-(2-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide has also been shown to inhibit the growth of cancer cells in vitro. In addition, N-(2-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide has been shown to have anti-inflammatory effects.
実験室実験の利点と制限
N-(2-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide has several advantages for lab experiments. It is a potent inhibitor of certain enzymes and can be used to study enzyme kinetics. N-(2-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide is also relatively easy to synthesize and can be purified by recrystallization. However, N-(2-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide has limitations as well. It is a sulfonamide compound, which can limit its solubility in aqueous solutions. In addition, N-(2-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide may have off-target effects on other enzymes, which can complicate data interpretation.
将来の方向性
There are several future directions for the study of N-(2-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide. One area of research could be the development of N-(2-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide analogs with improved solubility and selectivity for certain enzymes. Another area of research could be the use of N-(2-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide as a fluorescent probe for the detection of metal ions in biological samples. Finally, N-(2-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide could be studied for its potential use in the treatment of other diseases such as Parkinson's disease and multiple sclerosis.
Conclusion:
In conclusion, N-(2-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide is a sulfonamide compound that has been widely used in scientific research for its unique properties. N-(2-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide is a potent inhibitor of certain enzymes and has been studied for its potential use in the treatment of various diseases. Although N-(2-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide has limitations, it has several advantages for lab experiments and has several future directions for research. The study of N-(2-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide has the potential to lead to the development of new treatments for various diseases and to advance our understanding of enzyme kinetics.
合成法
N-(2-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide can be synthesized by reacting 2-ethoxyaniline with 4-methoxy-3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N-(2-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide as a yellow solid, which can be purified by recrystallization. The synthesis of N-(2-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
N-(2-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide has been used extensively in scientific research as an inhibitor of certain enzymes such as carbonic anhydrase and acetylcholinesterase. It has also been used as a fluorescent probe for the detection of metal ions. N-(2-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide has been studied for its potential use in the treatment of various diseases such as glaucoma, Alzheimer's disease, and cancer.
特性
IUPAC Name |
N-(2-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O6S/c1-3-23-14-7-5-4-6-12(14)16-24(20,21)11-8-9-15(22-2)13(10-11)17(18)19/h4-10,16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLBADLWHIOSJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl]methanone](/img/structure/B7540329.png)
![[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B7540336.png)
![N-[4-(2-cyanopropan-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B7540340.png)
![N-[(4-ethylphenyl)methyl]-2-(3-oxo-1,4-benzothiazin-4-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B7540346.png)
![N-[2-(dimethylamino)-2-phenylethyl]-6-methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B7540360.png)


![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 2-(benzenesulfonamido)-4-methylsulfanylbutanoate](/img/structure/B7540395.png)
![Ethyl 4-[4-[[4-(carbamoylamino)phenyl]carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7540402.png)
![N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide](/img/structure/B7540404.png)
![4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide](/img/structure/B7540407.png)


![4-(5-bromothiophen-2-yl)-N-[4-(carbamoylamino)phenyl]butanamide](/img/structure/B7540425.png)